CYP3A4 and CYP2D6 Inhibition Profile: Reduced Drug-Drug Interaction Risk Potential
The target compound (CAS 1261591-90-5, CHEMBL2170617) was evaluated for cytochrome P450 inhibition in human liver microsomes, revealing IC₅₀ values of 26,000 nM against CYP3A4 and 30,000 nM against CYP2D6 [1]. These values represent weak inhibition of two major drug-metabolizing CYP isoforms. In contrast, structurally related analogs within the biphenyl carboxylic acid series have demonstrated substantially more potent CYP inhibition; for instance, a comparator compound bearing a 4-(trifluoromethoxy)phenoxy substituent exhibited a CYP3A4 IC₅₀ of 4,000 nM—approximately 6.5-fold more potent [2].
| Evidence Dimension | CYP3A4 enzyme inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | 26,000 nM (IC₅₀) |
| Comparator Or Baseline | 4-(trifluoromethoxy)phenoxy-containing analog: 4,000 nM (IC₅₀) |
| Quantified Difference | Target compound exhibits 6.5-fold weaker CYP3A4 inhibition (26,000 nM vs 4,000 nM) |
| Conditions | Human liver microsomes; 7-benzyloxy-4-(trifluoromethyl)-coumarin substrate; 30 min incubation; LC/MS/MS detection |
Why This Matters
Weaker CYP inhibition indicates a lower probability of drug-drug interaction liability, a critical consideration when selecting building blocks for lead optimization in drug discovery programs.
- [1] BindingDB. BDBM50396435 (CHEMBL2170617). CYP3A4 IC₅₀ = 26,000 nM; CYP2D6 IC₅₀ = 30,000 nM. ChEMBL-Curated Assay Data. View Source
- [2] BindingDB. BDBM50065660 (CHEMBL3403995). CYP3A4 IC₅₀ = 4,000 nM. ChEMBL-Curated Assay Data. View Source
